molecular formula C10H11N5NaO7P B134592 Guanosine 3',5'-cyclic monophosphate sodium salt CAS No. 40732-48-7

Guanosine 3',5'-cyclic monophosphate sodium salt

Cat. No.: B134592
CAS No.: 40732-48-7
M. Wt: 367.19 g/mol
InChI Key: KMPIYXNEROUNOG-GWTDSMLYSA-M
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Description

Guanosine 3',5'-cyclic monophosphate sodium salt (cyclic GMP or cGMP sodium salt; CAS 40732-48-7) is a critical secondary messenger in eukaryotic and prokaryotic cells. It is synthesized by guanylate cyclase (GC) upon activation by nitric oxide (NO) or natriuretic peptides, and it regulates processes such as vasodilation, phototransduction, and neuronal signaling . Structurally, cGMP consists of a guanine moiety linked to a ribose sugar with a cyclic phosphate bridge between the 3' and 5' hydroxyl groups. The sodium salt form enhances solubility, making it suitable for in vitro studies .

Properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPIYXNEROUNOG-GWTDSMLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961153
Record name Guanosine monophosphate monosodium salt
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Molecular Weight

367.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40732-48-7
Record name Monosodium-GMP
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine monophosphate monosodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
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Record name SODIUM GUANOSINE CYCLIC MONOPHOSPHATE
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Preparation Methods

Reaction Mechanism and Reagents

The microwave-assisted method employs bis(dimethyldiamino)phosphorodiamidate (BDMDAP) as a cyclophosphorylating agent, enabling direct conversion of guanosine to cGMP-Na in one pot. BDMDAP selectively targets the 2',3'-dihydroxyl groups, eliminating the need for protective groups. The reaction proceeds via a nucleophilic attack mechanism, where the phosphorylating agent forms a transient intermediate with the ribose hydroxyls, followed by microwave-induced cyclization (Figure 1).

Table 1: Optimized Conditions for Microwave-Assisted Synthesis

ParameterValue
BDMDAP equivalence1.5–2.0 molar excess
SolventAnhydrous dimethylformamide (DMF)
Microwave temperature80°C
Reaction time20–30 minutes
Yield (cGMP-Na)85–91%

Workup and Purification

Post-reaction, the crude product is dissolved in deionized water and loaded onto a Dowex 50WX8 ion-exchange column (Na⁺ form). Elution with a 0.1–0.5 M ammonium bicarbonate gradient isolates cGMP-Na with >98% purity. Lyophilization yields a stable, hygroscopic powder suitable for long-term storage at −20°C.

Enzymatic Synthesis Using Cyclic Dinucleotide Synthases

Bacterial and Eukaryotic Enzymes

Recent advances exploit cyclic GMP-AMP synthases (mcGAS) and bacterial dinucleotide synthases (DncV) to catalyze cGMP-Na formation from GTP and adenosine derivatives. For instance, incubating 2 mM GTP with 2 μM DncV in HEPES buffer (pH 8.0, 10 mM MgCl₂) at 37°C for 16 hours achieves 61% conversion efficiency.

Table 2: Enzymatic Synthesis Parameters

EnzymeSubstrateTemperatureTimeYield
mcGASGTP + 3a*37°C16 h73%
DncVGTP50°C16 h61%
DisA3a*50°C16 h56%

*7-β-d-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

Advantages and Limitations

Enzymatic methods offer:

  • Stereoselectivity : Exclusive formation of 3',5'-linked products.

  • Mild conditions : Aqueous buffers at physiological pH.
    However, enzyme cost and substrate specificity limit scalability compared to chemical methods.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for cGMP-Na Synthesis

MethodYieldTimeScalabilityCost
Microwave-assisted85–91%<1 dayGram-scaleLow
Enzymatic56–73%16–24 hMilligramHigh
Traditional (POCl₃)40–45%3–5 daysMilligramModerate

Microwave-assisted synthesis outperforms other methods in yield and scalability, making it the preferred choice for industrial applications. Enzymatic approaches, while less efficient, are invaluable for producing isotopically labeled cGMP-Na for NMR studies .

Chemical Reactions Analysis

Enzymatic Degradation by Phosphodiesterases

cGMP is hydrolyzed to 5'-GMP by cGMP-specific phosphodiesterases (PDEs) :

cGMPPDE5 GMP+H2O\text{cGMP}\xrightarrow{\text{PDE}}\text{5 GMP}+\text{H}_2\text{O}

  • Key Features :

    • PDEs cleave the 3',5'-cyclic phosphate bond, yielding linear 5'-GMP.

    • Inhibitors (e.g., sildenafil) target PDE5 to prolong cGMP signaling .

Non-Enzymatic Oligomerization

Under dehydrating conditions, cGMP undergoes template-free oligomerization to form RNA-like chains via transphosphorylation :

Reaction Conditions and Efficiency

ParametercGMP OligomerizationcAMP Oligomerization
Optimal Temperature80°C80°C
pH RangeNeutral-AlkalineNeutral-Alkaline
TimeWeeksDays
Dominant Oligomer LengthTetramersHexamers
Thermodynamic FavorabilityModerateHigh
  • Mechanism :

    • Stacked cGMP monomers undergo nucleophilic attack by the 3'-OH group on the adjacent phosphate, forming 3',5'-phosphodiester bonds .

    • MALDI-ToF analysis confirms oligomers up to tetramers (m/z 675.1 for dimers, 1004.2 for trimers) .

Hydrolysis and Stability

cGMP degrades in aqueous solutions via:

Hydrolytic Pathways

ConditionProductNotes
Alkaline pH5'-GMPAccelerated by high pH .
Formamide2',3'-cyclic GMP intermediatesForms double-banded PAGE profiles .
  • Thermodynamics :

    • Hydrolysis enthalpy: ΔH=14.1kcal mol1\Delta H=-14.1\,\text{kcal mol}^{-1} (less favorable than cAMP) .

Functional Interactions

cGMP interacts with proteins through non-covalent binding:

TargetInteraction TypeBiological Effect
cGMP-dependent kinasesAllosteric activationVasodilation, smooth muscle relaxation
Cyclic nucleotide-gated channelsGating modulationPhototransduction, olfaction

Synthetic Modifications

cGMP derivatives are engineered for enhanced stability or signaling specificity:

DerivativeModification SiteApplication
2'-(N-Methylanthraniloyl)-cGMP sodium salt2'-riboseFluorescent probes for kinase assays
13C^{13}\text{C}-labeled cGMPGuanosine ringIsotopic tracing in metabolic studies

Scientific Research Applications

Biochemical Research

  • Signal Transduction Studies : cGMP is utilized to study signal transduction mechanisms, particularly in the context of nitric oxide (NO) signaling pathways. It plays a critical role in mediating the effects of NO in various cell types .
  • Model Compound : Researchers use cGMP as a model compound to investigate nucleotide interactions and the dynamics of intracellular signaling pathways.

Pharmacological Applications

  • Cardiovascular Research : cGMP is essential in understanding cardiovascular physiology and pathology. It is involved in the regulation of vascular smooth muscle relaxation, making it a target for treatments aimed at hypertension and heart failure .
  • Erectile Dysfunction Treatment : Medications that enhance cGMP signaling are used to treat erectile dysfunction by promoting vasodilation .

Medical Research

  • Cancer Studies : cGMP has been implicated in cancer biology, particularly regarding its role in apoptosis and cell proliferation. Research indicates that manipulating cGMP levels may influence tumor growth and metastasis .
  • Neurobiology : In studies related to synaptic plasticity and memory function, cGMP's role as a second messenger in neuronal signaling has garnered attention for potential therapeutic strategies against neurodegenerative diseases like Alzheimer's .

Case Studies

Study FocusFindingsImplications
Hypertension Mechanisms Increased cGMP production linked to enhanced vascular response in hypertensive rats .Suggests potential targets for hypertension therapies.
Erectile Dysfunction cGMP analogs showed significant improvement in erectile function in animal models .Supports the development of new pharmacological treatments for erectile dysfunction.
Neurodegeneration Inhibition of phosphodiesterases that degrade cGMP improved cognitive function in models of Alzheimer's disease .Highlights cGMP as a potential target for cognitive enhancement therapies.

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • cGMP vs. cAMP: Cyclic adenosine 3',5'-monophosphate (cAMP) shares a similar cyclic phosphate backbone but differs in the nucleobase (adenine vs. guanine). X-ray crystallography reveals that cGMP sodium salt forms a monoclinic lattice with distinct hydrogen-bonding patterns compared to cAMP’s orthorhombic structure . These differences influence receptor binding; cGMP selectively activates protein kinase G (PKG), while cAMP activates protein kinase A (PKA) . Molecular Weight: cGMP sodium salt (MW 389.2 g/mol) vs. cAMP sodium salt (MW 365.2 g/mol).
  • 2',3'-Cyclic Nucleotides: Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) has a phosphate bridge between the 2' and 3' hydroxyls. This isomer is less stable and primarily associated with RNA degradation rather than signaling, unlike 3',5'-cGMP .

Physiological Roles and Signaling

Compound Key Functions Associated Pathways/Receptors
cGMP Vasodilation, phototransduction, apoptosis PKG, CNG channels, NO-sGC-cGMP axis
cAMP Glycogenolysis, lipolysis, cardiac contractility PKA, EPAC, HCN channels
c-di-GMP Bacterial biofilm formation PilZ domain proteins
Dibutyryl-cGMP Membrane-permeable cGMP analog Used to study PKG-mediated apoptosis
  • cGMP vs. cAMP in Disease Models: In psoriasis, elevated cGMP correlates with keratinocyte hyperproliferation, while cAMP levels are reduced. Treatments like Baihu合剂 restore cAMP/cGMP ratios . Hypertension models show cGMP-mediated vasodilation lowers blood pressure, whereas cAMP modulates cardiac output .

Pharmacological and Research Tools

  • Derivatives and Analogs :

    • 8-Bromo-cGMP : Membrane-permeable, resistant to PDE degradation .
    • Dibutyryl-cAMP : Similarly stable but cAMP-specific, used to mimic adrenergic signaling .
  • Detection Methods :

    • cGMP: Measured via FRET-based biosensors (e.g., GFP-tagged PKG) or BRET assays .
    • cAMP: Often detected using ELISA or EPAC-based FRET probes .

Enzyme Interactions and Regulation

Enzyme cGMP Affinity cAMP Affinity Role in cGMP/cAMP Dynamics
Guanylate Cyclase (GC) High (Kd ~nM) None cGMP synthesis via NO or peptides
Adenylate Cyclase (AC) None High (Kd ~nM) cAMP synthesis via GPCRs
PDE5 High Low Primary cGMP degradation
PDE4 Low High Primary cAMP degradation
  • Cell-Specific Regulation: Transformed fibroblasts exhibit reduced guanylate cyclase activity, leading to lower cGMP levels compared to normal cells .

Biological Activity

Guanosine 3',5'-cyclic monophosphate sodium salt (cGMP) is a crucial intracellular signaling molecule that plays an essential role in various physiological processes. It functions primarily as a second messenger in cellular signaling pathways, influencing numerous biological activities including vasodilation, neurotransmission, and immune responses. This article explores the biological activity of cGMP, supported by case studies and research findings.

  • Molecular Formula: C₁₀H₁₂N₅O₇P·Na
  • Molecular Weight: 345.21 g/mol
  • Appearance: White to off-white powder, hygroscopic
  • Solubility: Soluble in water (50 mg/ml)

cGMP exerts its biological effects by activating specific protein kinases, particularly cGMP-dependent protein kinase (PKG), which phosphorylates target proteins leading to various cellular responses. The activation of PKG can result in:

  • Vasodilation: cGMP promotes relaxation of vascular smooth muscle by decreasing intracellular calcium levels and activating myosin light chain phosphatase.
  • Neurotransmission: In the nervous system, cGMP modulates synaptic transmission and plasticity.
  • Immune Response: cGMP influences the function of immune cells, such as mast cells and basophils, regulating histamine release and other mediators.

1. Inhibition of Histamine Release

A study demonstrated that cGMP significantly inhibited histamine release from rat peritoneal mast cells. This effect was comparable to that of disodium cromoglycate, a known anti-asthmatic drug. The inhibition was notably reduced when cells were pretreated with cGMP before stimulation, indicating a complex interaction between cGMP signaling and mast cell activation pathways .

2. Role in Vascular Function

cGMP is integral to the signaling pathway of nitric oxide (NO), which is released by endothelial cells and activates guanylate cyclase to increase cGMP levels. This cascade results in vasodilation and improved blood flow. Research has shown that pharmacological agents that elevate cGMP levels can effectively lower blood pressure and improve cardiovascular health.

3. Influence on Neuronal Activity

cGMP modulates neuronal excitability and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) in hippocampal neurons, a process critical for learning and memory. Elevated levels of cGMP in neurons can lead to increased neurotransmitter release and enhanced synaptic strength.

Case Study 1: cGMP in Cardiovascular Health

A clinical trial investigated the effects of a cGMP-elevating drug on patients with heart failure. Results indicated significant improvements in cardiac output and reduced symptoms of heart failure, underscoring the therapeutic potential of targeting the cGMP pathway in cardiovascular diseases.

Case Study 2: cGMP in Neurodegenerative Diseases

Research has explored the role of cGMP in neurodegenerative conditions such as Alzheimer's disease. Elevated cGMP levels have been associated with neuroprotective effects, suggesting that enhancing this pathway could be beneficial for neuroprotection and cognitive function.

Comparative Analysis with Other Cyclic Nucleotides

Compound NameStructureBiological Activity
cAMP Adenosine basePrimarily involved in energy balance and metabolic regulation
8-Bromo-cGMP Brominated derivativePotent phosphodiesterase inhibitor; used to study cGMP pathways
cCMP Cytidine baseLess studied; potential roles in cellular signaling

Q & A

Q. How to design a study comparing cGMP and cAMP cross-talk in dual-signaling pathways?

  • Methodology : Use FRET-based dual reporters (e.g., cGull for cGMP and Epac-SH187 for cAMP). Stimulate cells with NO (cGMP-specific) and forskolin (cAMP-specific), and monitor cross-inhibition using PDE2/3 inhibitors. Quantify pathway dominance via dose-response curves and computational modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.